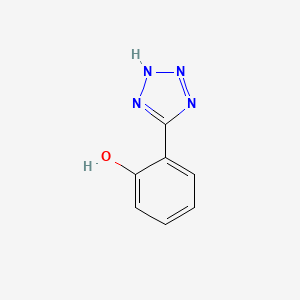

2-(1H-tetrazol-5-yl)phenol

Vue d'ensemble

Description

2-(1H-tetrazol-5-yl)phenol is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Tetrazole derivatives are known to interact with various biological targets . More research is needed to identify the specific targets of 2-(1H-tetrazol-5-yl)phenol.

Mode of Action

Tetrazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets remain to be elucidated.

Biochemical Pathways

Tetrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

Tetrazole derivatives are generally known for their good bioavailability . More research is needed to outline the specific ADME properties of this compound.

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . More research is needed to fully understand how environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

2-(1H-Tetrazol-5-yl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves inhibition of the enzyme’s activity, which can be attributed to the binding of the tetrazole ring to the active site of the enzyme. This inhibition can have downstream effects on nitrogen metabolism in organisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes. The tetrazole ring of this compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that this compound remains stable at room temperature but can degrade when exposed to high temperatures or prolonged light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as urease, leading to inhibition of urea hydrolysis . This interaction can affect the overall nitrogen balance within the organism and influence the levels of metabolites such as ammonia and carbon dioxide. Additionally, this compound can impact other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the cytoplasm can enhance its interactions with cytoplasmic enzymes, while its presence in the nucleus can affect gene expression.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other regulatory proteins. Similarly, its localization in the mitochondria can influence mitochondrial function and energy metabolism.

Activité Biologique

2-(1H-tetrazol-5-yl)phenol, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound features a phenolic group substituted with a tetrazole ring, which is known for its ability to form hydrogen bonds and engage in various molecular interactions. The synthesis of this compound typically involves the reaction of phenolic compounds with azides or nitriles under specific conditions to yield high purity and yield. Recent studies have reported successful synthesis methods that achieve yields ranging from 80% to 96% using microwave-assisted techniques and catalytic systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including:

- Bacillus cereus

- Escherichia coli

- Pseudomonas aeruginosa

These studies have shown that certain derivatives possess inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus cereus | 50 |

| This compound | Escherichia coli | 25 |

| This compound | Pseudomonas aeruginosa | 30 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against species such as Aspergillus flavus and Penicillium purpurogenum. The antifungal efficacy is attributed to its ability to disrupt cellular membranes and inhibit fungal growth .

The biological activity of this compound is primarily mediated through its interaction with key molecular targets. It is believed to inhibit specific enzymes or receptors involved in microbial metabolism. The tetrazole moiety may enhance binding affinity due to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study conducted by Coca et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : In vitro assays using human cancer cell lines (e.g., A549 lung adenocarcinoma cells) revealed that certain derivatives displayed cytotoxic effects while maintaining lower toxicity towards non-cancerous cells. The IC50 values ranged from 50 µM to over 100 µM depending on the derivative tested .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Derivative A | A549 | 50 | High selectivity |

| Derivative B | HSAEC1-KT | 100 | Low toxicity |

| This compound | A549 | 75 | Moderate activity |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

2-(1H-tetrazol-5-yl)phenol exhibits potential as a pharmacophore due to its unique structural characteristics. The presence of the tetrazole ring enhances its binding affinity to various biological targets, making it a candidate for drug development. Notably, tetrazoles are structurally similar to carboxylic acids and have been explored for their roles in hypertension treatments, particularly as angiotensin II receptor blockers (ARBs) .

Case Studies

- Anticancer Activity : HTZP has been identified as a fluorescent probe with a high affinity for cancer cells, demonstrating the ability to bind to DNA within these cells. This property positions it as a promising candidate for targeted cancer therapies .

- Antibacterial and Antifungal Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, while some derivatives show antifungal activity against pathogens like Aspergillus flavus .

Synthesis and Organic Chemistry

Building Block in Organic Synthesis

this compound serves as a critical building block in the synthesis of more complex organic compounds. It is frequently employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Nitration Reactions : In situ nitration can yield new complexes with modified properties .

- Click Chemistry : The compound can participate in [3+2] cycloaddition reactions, facilitating the formation of tetrazole derivatives with high yields under mild conditions .

Materials Science

Advanced Materials Development

Due to its unique chemical properties, this compound is utilized in the development of advanced materials. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength.

Nanomaterials

Recent studies have reported the use of HTZP in creating nanomaterials that demonstrate catalytic activity for synthesizing other tetrazole derivatives. These materials are characterized by their high surface area and uniform particle size, which improve reaction efficiency .

Analytical Chemistry

Fluorescent Probes

The compound's fluorescent properties make it suitable for use as an analytical probe in various biochemical assays. Its ability to selectively bind to specific targets allows for the development of sensitive detection methods for biological molecules.

Data Table: Summary of Applications

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUQYVARGFDCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901155 | |

| Record name | NoName_230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of nitro groups to 2-(1H-tetrazol-5-yl)phenol influence its coordination behavior and the resulting complex structures?

A: The research by Li et al. [] demonstrates that the number and position of nitro groups introduced to the this compound significantly impact its coordination behavior. The study utilized three different precursors: 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol, and this compound, which underwent in-situ nitration to form various ligands. These ligands, with different degrees and positions of nitration, displayed a range of coordination modes with metal ions (Ag+, Cu2+, Co2+, Zn2+), leading to diverse complex architectures, from discrete 0D structures to 3D frameworks. Specifically, this compound, upon nitration, formed 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H2L3), which exhibited a bridging coordination mode with Cu2+ ions, resulting in a 1D chain structure for complex 9 []. This highlights the significant role of nitro group substitution in dictating the ligand's coordination ability and ultimately the final structure of the metal complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.